2-Ethoxy-4-formyl-6-iodophenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-formyl-6-iodophenyl acetate is an organic compound with the molecular formula C11H11IO4 and a molecular weight of 334.11 g/mol . It is characterized by the presence of an ethoxy group, a formyl group, an iodine atom, and an acetate group attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl acetate typically involves the iodination of a suitable precursor followed by formylation and acetylation reactions. One common method is the iodination of 2-ethoxyphenol, followed by formylation using a Vilsmeier-Haack reaction, and finally acetylation using acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formyl-6-iodophenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxy-4-formyl-6-iodobenzoic acid.
Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formyl-6-iodophenyl acetate is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl acetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-formylphenyl acetate: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Formyl-6-iodophenyl acetate: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Ethoxy-4-iodophenyl acetate: Lacks the formyl group, limiting its use in certain synthetic applications.
Uniqueness
2-Ethoxy-4-formyl-6-iodophenyl acetate is unique due to the presence of both the iodine atom and the formyl group, which provide a combination of reactivity and functionality that is valuable in organic synthesis and research .
Biological Activity
2-Ethoxy-4-formyl-6-iodophenyl acetate is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a formyl group and an iodine atom , which are critical for its reactivity and interaction with biological targets. The presence of the ethoxy group enhances its solubility, making it suitable for various applications in biochemical assays and organic synthesis.
Table 1: Structural Characteristics of this compound
Component | Description |
---|---|
Formyl Group | Participates in nucleophilic addition reactions |
Iodine Atom | Engages in halogen bonding, enhancing binding affinity |
Ethoxy Group | Increases solubility in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Iodination : A suitable precursor undergoes iodination to introduce the iodine atom.
- Formylation : The introduction of the formyl group is achieved through formylation reactions.
- Acetylation : The final step involves acetylation to produce the acetate derivative.
These steps can be optimized based on the desired yield and purity of the final product .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme functions and interacting with specific proteins. Its mechanism of action is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thus influencing their activity.
Therapeutic Potential
Studies have shown that this compound may serve as a lead compound in drug development, particularly for targeting various diseases. Its structural properties allow it to interact with multiple biological targets, making it a versatile candidate for further investigation .
Table 2: Biological Activities of this compound
Activity Type | Description |
---|---|
Enzyme Inhibition | Modulates enzyme activity through covalent interactions |
Binding Affinity | High affinity for specific protein targets |
Antimicrobial Potential | Investigated for its activity against various pathogens |
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has focused on the binding affinity of this compound to different enzymes, revealing that the iodine atom's halogen bonding capabilities significantly influence these interactions .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although detailed investigations are necessary to confirm these effects .
- Comparative Analysis : Comparisons with structurally similar compounds highlight the unique advantages of this compound, particularly its enhanced reactivity due to the combination of functional groups .
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNUIGPWCZDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.